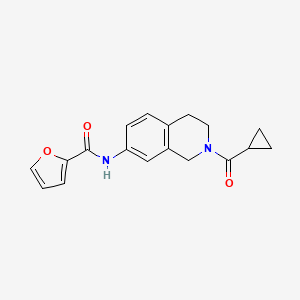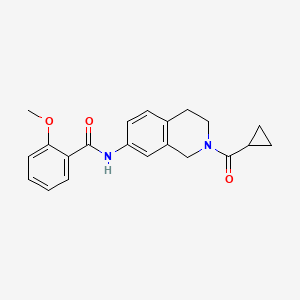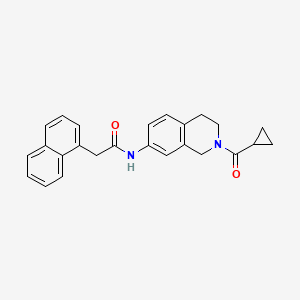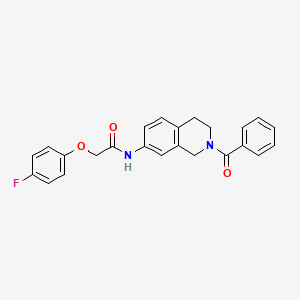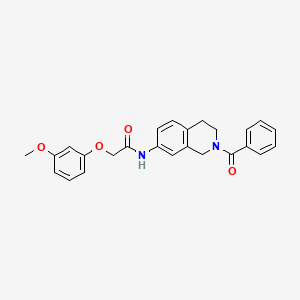![molecular formula C14H23N5O B6501422 3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1235645-32-5](/img/structure/B6501422.png)
3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea (hereafter referred to as 3-PPMU) is a small molecule compound with a range of applications in scientific research. It is a synthetic derivative of urea, with a four-ring structure composed of nitrogen, oxygen, hydrogen, and carbon atoms. The compound has been used in a variety of biochemical and physiological studies, including those related to enzyme inhibition, protein-protein interactions, and drug delivery.
Wissenschaftliche Forschungsanwendungen
3-PPMU has been extensively studied in scientific research, primarily due to its ability to inhibit certain enzymes. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes 3-PPMU an attractive target for drug development, as it could potentially be used to treat diseases related to acetylcholine deficiency, such as Alzheimer’s disease. In addition, 3-PPMU has been used to study the effects of protein-protein interactions, as well as to investigate the mechanisms of drug delivery.
Wirkmechanismus
The mechanism of action of 3-PPMU is not yet fully understood. However, it is believed that the compound binds to the active site of the target enzyme, acetylcholinesterase, and inhibits its activity. This is thought to be due to the presence of a hydrogen bond between the nitrogen atom of 3-PPMU and the hydroxyl group of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PPMU have been studied in a variety of organisms, including mice, rats, and humans. In mice, 3-PPMU has been shown to reduce the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This could potentially lead to improved learning and memory. In rats, 3-PPMU has been shown to reduce the activity of certain enzymes involved in drug metabolism, resulting in increased bioavailability of the drug. Finally, in humans, 3-PPMU has been shown to reduce the activity of certain enzymes involved in the breakdown of neurotransmitters, resulting in increased levels of these neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-PPMU in laboratory experiments is its low cost and easy availability. In addition, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to its use. For example, the compound is not water-soluble, which can make it difficult to use in experiments involving aqueous solutions. In addition, the compound is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-PPMU in scientific research. One possibility is to further investigate the biochemical and physiological effects of the compound in different organisms. In addition, the compound could be used to study the effects of protein-protein interactions, as well as to investigate the mechanisms of drug delivery. Finally, 3-PPMU could be used to develop new drugs or treatments for diseases related to acetylcholine deficiency, such as Alzheimer’s disease.
Synthesemethoden
3-PPMU can be synthesized using a variety of methods. The most common method involves the reaction of a tertiary amine, such as piperidine, with a pyrimidine derivative, such as 4-chloropyrimidine. This reaction takes place in the presence of an acid catalyst, such as hydrochloric acid, and is followed by the addition of propan-2-yl bromide. The resulting product is a mixture of 3-PPMU and its isomer, 4-PPMU.
Eigenschaften
IUPAC Name |
1-propan-2-yl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-11(2)18-14(20)17-10-12-4-8-19(9-5-12)13-15-6-3-7-16-13/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUJSCBUTWSLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

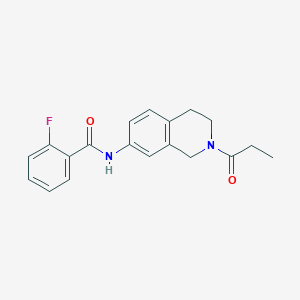
![3-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6501358.png)
![1-methyl-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6501360.png)
![2-(naphthalen-2-yloxy)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B6501372.png)

